2-(aminomethyl)-3-chloroaniline dihydrochloride
Description
2-(Aminomethyl)-3-chloroaniline (B25250) dihydrochloride (B599025) is a distinct organic salt primarily utilized as a building block or intermediate in complex chemical syntheses. Its bifunctional nature, possessing two amine groups at different positions relative to a chlorinated aromatic ring, makes it a specific tool for researchers developing novel molecules. The compound is typically handled in its dihydrochloride salt form to enhance stability and solubility, facilitating its use in various reaction conditions. While not an end-product itself, its structural motifs are relevant in the synthesis of heterocyclic compounds and other complex organic structures.
Structure
3D Structure of Parent
Properties
CAS No. |
109319-80-4 |
|---|---|
Molecular Formula |
C7H11Cl3N2 |
Molecular Weight |
229.5 g/mol |
IUPAC Name |
2-(aminomethyl)-3-chloroaniline;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-2-1-3-7(10)5(6)4-9;;/h1-3H,4,9-10H2;2*1H |
InChI Key |
QRPRXRVTOJPZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminomethyl 3 Chloroaniline Dihydrochloride
Dihydrochloride (B599025) Salt Formation Methodologies
The conversion of the free base, 2-(aminomethyl)-3-chloroaniline (B25250), into its dihydrochloride salt is a critical step in its isolation and purification. This process involves the protonation of the two amino groups by hydrochloric acid.
The formation of 2-(aminomethyl)-3-chloroaniline dihydrochloride requires careful control of reaction conditions to ensure the desired salt is produced in high yield and purity. Typically, the free base is dissolved in a suitable organic solvent, after which a solution of hydrochloric acid is added.
Key parameters that are controlled during this process include:
Solvent Choice: The selection of an appropriate solvent is crucial. The solvent should readily dissolve the free base but have limited solubility for the resulting dihydrochloride salt, thereby facilitating its precipitation. Alcohols such as ethanol or isopropanol are often employed.
Stoichiometry of Hydrochloric Acid: The addition of at least two molar equivalents of hydrochloric acid is necessary to ensure the protonation of both the primary aniline (B41778) amine and the aminomethyl group. An excess of HCl may be used to drive the reaction to completion and maximize the yield of the dihydrochloride salt.
Temperature: The temperature of the reaction mixture is carefully controlled. The initial dissolution of the free base may be performed at room temperature or with gentle heating. However, the precipitation of the salt is often induced by cooling the reaction mixture, which decreases the solubility of the product.
Rate of Addition: A slow, controlled addition of hydrochloric acid to the solution of the free base can help in the formation of well-defined crystals, which are easier to filter and purify.
The following interactive table summarizes the key reaction conditions for the formation of a dihydrochloride salt.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Isopropanol | Good solubility for the free base, poor solubility for the salt. |
| Reagent | Hydrochloric Acid (HCl) | Protonates the two basic amino groups. |
| Stoichiometry | > 2 equivalents of HCl | Ensures complete formation of the dihydrochloride salt. |
| Temperature | Cooled conditions (0-5 °C) | Promotes crystallization and precipitation of the salt. |
| Addition Rate | Slow and controlled | Facilitates the formation of larger, purer crystals. |
Once the crude this compound has been precipitated, various purification techniques can be employed to remove impurities.
Recrystallization: This is a common method for purifying solid organic compounds. The crude salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.
Washing: The filtered salt can be washed with a cold solvent in which the salt is sparingly soluble. This helps to remove any residual impurities that may be adhering to the surface of the crystals.
Activated Carbon Treatment: If colored impurities are present, the salt can be dissolved in a suitable solvent and treated with activated carbon. The activated carbon adsorbs the colored impurities, and upon filtration, a colorless solution is obtained from which the pure salt can be recrystallized.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.
The choice of solvent is a key consideration in green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources.
For the synthesis of chloroaniline derivatives, greener solvent alternatives are being explored. mdpi.comresearchgate.net These include:
Water: When feasible, water is an ideal green solvent due to its non-toxicity and availability. mdpi.com
Supercritical Fluids: Supercritical carbon dioxide is another environmentally benign solvent that can be used in certain organic reactions.
Bio-solvents: Solvents derived from biomass, such as ethanol and 2-methyltetrahydrofuran, are considered greener alternatives to petroleum-based solvents.
Ionic Liquids and Deep Eutectic Solvents: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive alternatives to volatile organic compounds. mdpi.commdpi.com
Minimizing the total volume of solvent used in the synthesis is also a crucial aspect of green chemistry, as it reduces waste and energy consumption during solvent removal and purification steps.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu A higher atom economy indicates a greener process with less waste generation.
The atom economy is calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For a hypothetical synthesis of 2-(aminomethyl)-3-chloroaniline from 3-chloroaniline (B41212), formaldehyde (B43269), and ammonia (as the aminating agent in a reductive amination approach), the atom economy can be calculated.
The following interactive table provides the molecular weights of the reactants and the product for this hypothetical reaction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Chloroaniline | C₆H₆ClN | 127.57 nih.gov |
| Formaldehyde | CH₂O | 30.03 |
| Ammonia | NH₃ | 17.03 |
| 2-(aminomethyl)-3-chloroaniline | C₇H₉ClN₂ | 156.62 sigmaaldrich.com |
Based on these values, the theoretical atom economy for this synthesis would be:
% Atom Economy = (156.62 / (127.57 + 30.03 + 17.03)) x 100 ≈ 89.6%
This calculation highlights that even in a seemingly simple transformation, not all atoms from the reactants are incorporated into the final product. Reaction pathways with higher atom economy, such as addition reactions, are generally preferred from a green chemistry perspective.
The use of catalysts is a cornerstone of green chemistry. Catalysts can increase reaction rates, improve selectivity, and allow reactions to be carried out under milder conditions, all of which contribute to a more sustainable process.
In the synthesis of aminomethyl-chloroanilines, catalytic methods can be employed for key transformations:
Catalytic Hydrogenation: The reduction of a nitro group to an amine, a common step in aniline synthesis, can be carried out using catalytic hydrogenation with catalysts such as Raney nickel or platinum on carbon. google.com This method is generally preferred over stoichiometric reducing agents like iron or tin in acidic media, which generate large amounts of waste.
Catalytic Aminomethylation: The introduction of the aminomethyl group can be achieved through catalytic aminomethylation reactions. These reactions can utilize various catalysts to promote the condensation of an amine with formaldehyde and a nucleophile. uni-pannon.hu Brønsted or Lewis acids can be used to catalyze the formation of the intermediate iminium ion. nih.govresearchgate.net
Transition Metal Catalysis: Transition metal catalysts, such as those based on palladium or iridium, can be used to facilitate C-N bond formation in the synthesis of aniline derivatives.
The development of highly active and selective catalysts allows for lower catalyst loading and easier separation from the reaction mixture, further enhancing the green credentials of the synthetic route.
Chemical Reactivity and Transformation of 2 Aminomethyl 3 Chloroaniline Dihydrochloride
Reaction Mechanisms Involving Aromatic Amine and Chlorosubstituent
The reactivity of the aromatic ring and its substituents is a central aspect of the chemistry of 2-(aminomethyl)-3-chloroaniline (B25250). The amino and aminomethyl groups are activating, while the chloro group is deactivating but ortho-, para-directing. The protonated state of the amino groups in the dihydrochloride (B599025) salt, however, alters this reactivity profile.
Nucleophilic aromatic substitution (SNAr) of the chlorine atom in 2-(aminomethyl)-3-chloroaniline is generally challenging under standard conditions. For an SNAr reaction to proceed readily, the aromatic ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom) ambeed.com. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
In the case of 2-(aminomethyl)-3-chloroaniline, the amino and aminomethyl groups are electron-donating, which disfavors the formation of the anionic intermediate required for SNAr. However, under forcing conditions, such as high temperatures and pressures, or in the presence of a strong nucleophile and a suitable catalyst, substitution of the chlorine atom may be possible. The specific conditions and outcomes for such reactions with this particular molecule are not extensively documented in publicly available literature.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) derivatives. The outcome of such reactions on 2-(aminomethyl)-3-chloroaniline is determined by the directing effects of the existing substituents. The amino (-NH₂) and aminomethyl (-CH₂NH₂) groups are activating and ortho-, para-directing, while the chloro (-Cl) group is deactivating yet also ortho-, para-directing.
However, in its dihydrochloride form, the amino groups exist as -NH₃⁺ and -CH₂NH₃⁺. These protonated forms are strongly deactivating and meta-directing due to their positive charges, which withdraw electron density from the aromatic ring. Therefore, for electrophilic substitution to occur, the free amine form of the molecule is typically required. This can be achieved by treating the dihydrochloride salt with a base.
Once in the free amine form, the powerful activating and ortho-, para-directing effect of the amino group at position 1, and to a lesser extent the aminomethyl group at position 2, will dominate. The chloro group at position 3 also directs ortho and para to itself. The positions most activated towards electrophilic attack would be those ortho and para to the amino group (positions 6 and 4). The chloro group also directs to position 4 (para) and position 2 (ortho, already substituted). The aminomethyl group directs to positions 3 (ortho, substituted) and 5 (para).
Considering the combined effects, the primary sites for electrophilic substitution on the free amine of 2-(aminomethyl)-3-chloroaniline would be positions 4 and 6. Steric hindrance from the adjacent aminomethyl and chloro groups might influence the regioselectivity between these two positions. Reactions such as halogenation, nitration, and sulfonation would be expected to yield a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions. It is important to note that carrying out these reactions, especially nitration, with the unprotected amine can lead to oxidation and other side reactions ucalgary.ca.
| Substituent | Position | Electronic Effect | Directing Effect |
| -NH₂ | 1 | Activating | Ortho, Para |
| -CH₂NH₂ | 2 | Activating | Ortho, Para |
| -Cl | 3 | Deactivating | Ortho, Para |
Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position on Ring | Activating/Deactivating Influence | Predicted Reactivity |
| 4 | Activated by -NH₂ (para) and -Cl (para) | High |
| 5 | Activated by -CH₂NH₂ (para) | Moderate |
| 6 | Activated by -NH₂ (ortho) | High |
The amino groups of 2-(aminomethyl)-3-chloroaniline are susceptible to oxidation. The aromatic amine is particularly sensitive to oxidizing agents and can undergo a variety of transformations. The presence of the chlorine atom can influence the reactivity of the amino group. The photodegradation of chloroanilines, for instance, can be initiated by hydroxyl radicals, leading to the formation of aminophenols or anilinium radical cations mdpi.com.
In the presence of strong oxidizing agents, the aromatic amine can be converted to nitroso, nitro, or even polymeric species. The benzylic aminomethyl group is also subject to oxidation, though typically under different conditions than the aromatic amine. The specific oxidation products of 2-(aminomethyl)-3-chloroaniline would depend on the oxidant used and the reaction conditions. For example, mild oxidation might lead to the formation of corresponding aminophenols, while more vigorous oxidation could result in ring-opening or the formation of complex polymeric materials.
The chloro substituent on the aromatic ring can be removed through a process called hydrodechlorination. This is a reduction reaction that replaces the chlorine atom with a hydrogen atom. Catalytic hydrogenation is a common method for achieving this transformation. For instance, the reduction of m-chloronitrobenzene to m-chloroaniline can sometimes be accompanied by the undesired hydrodechlorination to aniline (B41778), which can be suppressed by the addition of inhibitors google.com.
Applying this to 2-(aminomethyl)-3-chloroaniline, catalytic hydrogenation in the presence of a suitable catalyst (e.g., palladium on carbon) and a hydrogen source could potentially yield 2-(aminomethyl)aniline. This reaction would provide a pathway to a novel amine derivative by selectively removing the chloro group while leaving the amino groups intact. The conditions for this reaction would need to be carefully controlled to avoid reduction of the aromatic ring itself.
Derivatization Reactions of 2-(aminomethyl)-3-chloroaniline dihydrochloride
The presence of two primary amino groups allows for a wide range of derivatization reactions, enabling the synthesis of a variety of compounds with potentially interesting chemical and biological properties.
Both the aromatic and the benzylic amino groups of 2-(aminomethyl)-3-chloroaniline can readily undergo acylation with acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, reaction with sulfonyl chlorides will yield sulfonamides. These reactions are fundamental in organic synthesis and are often used to protect amino groups ucalgary.ca.
Given the presence of two amino groups with different reactivities (the aromatic amine is less basic and nucleophilic than the benzylic amine), selective derivatization might be possible by carefully controlling the stoichiometry of the acylating or sulfonylating agent and the reaction conditions. For example, the more nucleophilic benzylic amine might react preferentially under milder conditions. To achieve derivatization of the less reactive aromatic amine, more forcing conditions or protection of the benzylic amine might be necessary.
The formation of amides and sulfonamides can significantly alter the chemical properties of the parent molecule, including its solubility, electronic properties, and potential for further functionalization.
| Reagent Type | Functional Group Formed | Reacting Site(s) |
| Acid Chloride (R-COCl) | Amide | Aromatic and/or Benzylic Amino Group |
| Acid Anhydride ((RCO)₂O) | Amide | Aromatic and/or Benzylic Amino Group |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Aromatic and/or Benzylic Amino Group |
Imine and Schiff Base Formation
The presence of two primary amine groups in 2-(aminomethyl)-3-chloroaniline allows for the formation of imines, also known as Schiff bases, through condensation reactions with aldehydes or ketones. This reaction typically occurs under mildly acidic conditions, where the acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon. Given the two different types of amino groups, selective reaction at either the aliphatic or aromatic amine could potentially be achieved by carefully controlling the reaction conditions. The aliphatic amine is generally more basic and a stronger nucleophile than the aromatic amine, suggesting it might react preferentially.
The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. The reversibility of this reaction often requires the removal of water to drive the equilibrium towards the product.
Table 1: Predicted Imine and Schiff Base Formation Reactions
| Reactant | Carbonyl Compound | Proposed Conditions | Expected Product |
|---|---|---|---|
| 2-(aminomethyl)-3-chloroaniline | Benzaldehyde | Ethanol, reflux | N-(phenylmethylene)-2-(aminomethyl)-3-chloroaniline |
| 2-(aminomethyl)-3-chloroaniline | Acetone | Toluene, Dean-Stark trap | N-(propan-2-ylidene)-2-(aminomethyl)-3-chloroaniline |
Note: The data in this table is hypothetical and based on the general reactivity of primary amines.
Cyclization and Ring-Closure Reactions to Heterocyclic Systems
The bifunctional nature of 2-(aminomethyl)-3-chloroaniline, possessing two nucleophilic amine centers at a 1,2-relationship on a benzene ring, makes it a valuable precursor for the synthesis of various heterocyclic systems. These intramolecular or intermolecular cyclization reactions often lead to the formation of fused ring systems, which are common scaffolds in pharmaceuticals and materials science.
For instance, reaction with 1,2-dicarbonyl compounds or their equivalents could lead to the formation of quinoxaline derivatives. Similarly, reaction with phosgene or its equivalents could yield benzimidazolone structures. The specific heterocyclic system formed would depend on the nature of the cyclizing agent.
Table 2: Potential Cyclization Reactions for Heterocycle Synthesis
| Cyclizing Agent | Proposed Conditions | Potential Heterocyclic Product |
|---|---|---|
| Glyoxal | Acetic acid, heat | 5-chloro-9,10-dihydro-8H-benzo[f]quinoxaline |
| Phosgene | Toluene, base | 4-chloro-2,3-dihydro-1H-benzo[d]imidazol-2-one |
Note: The data in this table is hypothetical and based on established cyclization reactions of ortho-phenylenediamines.
Polymerization and Condensation Pathways
The diamine structure of 2-(aminomethyl)-3-chloroaniline allows it to act as a monomer in polymerization reactions. Polyanilines and their derivatives are a well-known class of conducting polymers. The presence of the chloro substituent would be expected to influence the electronic properties and solubility of the resulting polymer. Copolymerization with other anilines or monomers could also be explored to tune the material's properties.
Condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) would lead to the formation of polyamides. The specific properties of the resulting polymer, such as its thermal stability and mechanical strength, would be dependent on the comonomer used.
Catalysis in Reactions Involving this compound
The reactivity of 2-(aminomethyl)-3-chloroaniline can be significantly enhanced and directed through the use of various catalytic systems.
Metal-Catalyzed Coupling Reactions
The chloro-substituted aromatic ring of 2-(aminomethyl)-3-chloroaniline is a suitable handle for transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the 3-position of the aniline ring. These reactions are fundamental in the synthesis of complex organic molecules. The amino groups may require protection prior to the coupling reaction to prevent them from interfering with the catalyst.
Table 3: Hypothetical Metal-Catalyzed Coupling Reactions
| Coupling Partner | Catalyst System | Reaction Type | Expected Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | 2-(aminomethyl)-3-phenylaniline |
| Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Heck Coupling | 2-(aminomethyl)-3-styrylaniline |
Note: The data in this table is hypothetical and based on standard conditions for the respective coupling reactions.
Organocatalytic Transformations
Organocatalysis offers a metal-free alternative for promoting reactions involving 2-(aminomethyl)-3-chloroaniline. For instance, chiral phosphoric acids or thiourea-based catalysts could be used to achieve enantioselective transformations. An example would be the asymmetric Pictet-Spengler reaction, where one of the amine functionalities reacts with an aldehyde to form an imine, which then undergoes a catalyst-controlled cyclization. This would be a powerful method for synthesizing chiral tetrahydroisoquinoline or related heterocyclic structures.
Biocatalytic Approaches to Derivative Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For a molecule like 2-(aminomethyl)-3-chloroaniline, enzymes such as transaminases could be employed for the selective amination of a keto group to produce a chiral amine, or for the reverse reaction. Lipases could be used for the enantioselective acylation of one of the amino groups. While specific biocatalytic transformations for this compound are not documented, the principles of enzyme catalysis suggest that such approaches are feasible for generating chiral derivatives.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Methodologies for Elucidating Complex Structures
Spectroscopic techniques are pivotal in determining the molecular architecture of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its electronic structure, vibrational modes, and the chemical environment of its atoms can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing a detailed atom-by-atom map of a molecule's structure in solution. For "2-(aminomethyl)-3-chloroaniline dihydrochloride (B599025)," both ¹H NMR and ¹³C NMR would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aminomethyl (-CH₂NH₂) protons, and the amine (-NH₂) protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. Based on data from analogous compounds like 2-chloroaniline (B154045) and 3-chloroaniline (B41212), the chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino and aminomethyl groups. chemicalbook.comchemicalbook.com The presence of two hydrochloride salts would lead to the protonation of the two amino groups, resulting in -NH₃⁺ and -CH₂NH₃⁺. The protons on these ammonium (B1175870) groups would likely appear as broad signals and their chemical shifts could be solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts indicating the electronic environment. The carbon atom bonded to the chlorine atom would be significantly affected. An additional signal would be present for the methylene (B1212753) (-CH₂) carbon of the aminomethyl group. Data from related chloroanilines can be used to predict the approximate chemical shifts. nih.govspectrabase.com
| Predicted ¹H NMR Signals for 2-(aminomethyl)-3-chloroaniline (B25250) dihydrochloride |
| Proton Type |
| Aromatic C-H |
| Methylene (-CH₂-) |
| Ammonium (-NH₃⁺) |
| Predicted ¹³C NMR Signals for 2-(aminomethyl)-3-chloroaniline dihydrochloride |
| Carbon Type |
| Aromatic C-Cl |
| Aromatic C-N |
| Other Aromatic C-H |
| Methylene (-CH₂-) |
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and determining the molecular vibrations of a compound. The spectra are characterized by absorption bands corresponding to specific vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H bonds of the ammonium groups, the C-H bonds of the aromatic ring and the methylene group, C-N bonds, and the C-Cl bond. The N-H stretching vibrations of the primary ammonium groups (-NH₃⁺) would appear as a broad band in the region of 2800-3200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring would be visible in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹. chemicalbook.comchemicalbook.comuwimona.edu.jmresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Cl bond, being a heavy atom bond, is also expected to show a distinct Raman signal. Studies on related molecules like 2-methyl, 3-chloroaniline have utilized Raman spectroscopy to aid in vibrational analysis. ias.ac.in
| Expected Vibrational Modes for this compound |
| Vibrational Mode |
| N-H Stretch (Ammonium) |
| Aromatic C-H Stretch |
| Aliphatic C-H Stretch |
| Aromatic C=C Stretch |
| N-H Bend (Ammonium) |
| C-N Stretch |
| C-Cl Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like "this compound," the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions of the benzene ring. The position and intensity of these bands are sensitive to the substituents on the ring. For chloroanilines, typical maximum absorptions are observed in the range of 240-300 nm. nih.govresearchgate.netresearchgate.netnist.govnist.gov The protonation of the amino groups in the dihydrochloride salt may cause a slight shift in the absorption maxima compared to the free base.
| Expected UV-Vis Absorption for this compound |
| Transition |
| π → π |
| π → π |
| Expected Mass Spectrometry Data for 2-(aminomethyl)-3-chloroaniline |
| Ion |
| [M]⁺ |
| [M+2]⁺ |
| [M-CH₂NH₂]⁺ |
| [C₆H₄Cl]⁺ |
| [C₆H₅]⁺ |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its geometric and electronic properties. orientjchem.orgresearchgate.net The optimization of the molecular geometry reveals key bond lengths, bond angles, and dihedral angles in its most stable energetic state. scispace.com
The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. kashanu.ac.irresearchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. These maps visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is vital for predicting how the molecule will interact with other reagents. For aniline (B41778) derivatives, the amino group typically represents a nucleophilic site, while the presence of an electron-withdrawing chlorine atom influences the charge distribution on the aromatic ring. nanobioletters.com
| Parameter | Description | Predicted Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; influences oxidation potential. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; influences reduction potential. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Affects intermolecular interactions and solubility. |
| Molecular Electrostatic Potential (MEP) | 3D visualization of charge distribution | Identifies sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Flexibility
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, rotates, and changes its conformation in response to its environment (e.g., in a solvent).
| Simulation Parameter | Description | Potential Finding for the Compound |
|---|---|---|
| Torsional Angles | Rotation around C-C and C-N single bonds of the side chain. | Identification of preferred (low-energy) dihedral angles. |
| Solvent Model | Explicit (e.g., water) or implicit solvent representation. | Understanding how solvent interactions influence conformation. |
| Simulation Time | The duration of the simulation (e.g., nanoseconds). | Observation of conformational transitions and equilibrium states. |
| Potential Energy Surface | Mapping of energy as a function of molecular geometry. | Locating stable conformers and transition states between them. |
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. crpsonline.comnih.gov For a compound like this compound, a QSAR model would be developed using a dataset of related aniline derivatives to predict a specific endpoint, such as reaction rate or binding affinity. This involves calculating various molecular descriptors that quantify different aspects of the molecule's structure.
Relevant QSAR Descriptors:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies. These describe the electronic aspects of the molecule.
Steric Descriptors: Molecular weight, volume, surface area. These describe the size and shape of the molecule.
Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.
Pharmacophore modeling is another powerful technique, focused on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. dovepress.comfiveable.me A pharmacophore model does not represent a real molecule but is an abstract concept of common features shared by active compounds. dovepress.com For this compound, key pharmacophoric features would likely include hydrogen bond donors (the two amine groups), a hydrogen bond acceptor (the chlorine atom, potentially), and an aromatic ring feature. Such models are invaluable in virtual screening to identify new molecules with potential activity and in guiding the design of more potent analogues. nih.gov
| Feature | Molecular Group | Role in Molecular Interactions |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Aniline -NH₂ group | Forms hydrogen bonds with acceptor groups. |
| Hydrogen Bond Donor (HBD) | Aminomethyl -NH₂ group | Forms hydrogen bonds with acceptor groups. |
| Aromatic Ring (AR) | Chlorinated benzene ring | Participates in π-π stacking or hydrophobic interactions. |
| Positive Ionizable (PI) | Protonated amine groups (in dihydrochloride form) | Engages in electrostatic or ionic interactions. |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation and analysis. frontiersin.org DFT calculations are commonly employed to simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net
Vibrational Spectroscopy (IR/Raman): After geometric optimization, a frequency calculation can be performed to determine the vibrational modes of the molecule. researchgate.net The resulting frequencies correspond to specific bond stretches, bends, and torsions, which can be compared with experimental IR and Raman spectra. Calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. longdom.org
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. longdom.org These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing the predicted spectrum with the experimental one, it is possible to confirm the molecular structure and assign specific peaks to the corresponding atoms. The accuracy of these predictions can be enhanced by including solvent effects through models like the Polarizable Continuum Model (PCM). github.io
| Spectroscopic Data | Functional Group / Atom | Predicted Value Range | Computational Method |
|---|---|---|---|
| IR Frequency (cm⁻¹) | N-H Stretch (amines) | 3300-3500 cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) |
| IR Frequency (cm⁻¹) | Aromatic C-H Stretch | 3000-3100 cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) |
| IR Frequency (cm⁻¹) | C-Cl Stretch | 700-850 cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) |
| ¹H NMR Shift (ppm) | Aromatic Protons (Ar-H) | 6.5-7.5 ppm | DFT/GIAO |
| ¹H NMR Shift (ppm) | Methylene Protons (-CH₂-) | ~4.0 ppm | DFT/GIAO |
| ¹³C NMR Shift (ppm) | Aromatic Carbons (Ar-C) | 110-150 ppm | DFT/GIAO |
Applications in Chemical Synthesis and Materials Science Research
2-(aminomethyl)-3-chloroaniline (B25250) dihydrochloride (B599025) as a Versatile Synthetic Building Block
2-(aminomethyl)-3-chloroaniline dihydrochloride is a substituted aniline (B41778) derivative that serves as a valuable intermediate in various chemical syntheses. Its bifunctional nature, possessing both a primary aromatic amine and an aminomethyl group, along with the chlorine substituent, allows for diverse reactivity and incorporation into a wide range of molecular frameworks.
Precursor in the Synthesis of Complex Organic Molecules
The unique structure of 2-(aminomethyl)-3-chloroaniline makes it a suitable precursor for the synthesis of complex organic molecules, particularly heterocyclic compounds. myskinrecipes.com The presence of two amine groups at different positions on the benzene (B151609) ring allows for sequential or selective reactions to build intricate molecular architectures. Aromatic amines are key components in the formation of many heterocyclic systems that are prevalent in medicinal chemistry and materials science. myskinrecipes.com The chloro-substituent further provides a site for modification or can be used to influence the electronic properties of the resulting molecule. myskinrecipes.com Its role as a building block is crucial in constructing molecules with specific functionalities required for various applications. nih.govmdpi.com
Role in the Development of Fine Chemicals and Specialty Chemicals
In the realm of fine and specialty chemicals, this compound functions as a key intermediate. The production of fine chemicals often involves multi-step syntheses where specific, often complex, molecules are built from smaller, functionalized precursors. The dual functionality of this compound makes it an attractive starting material for creating specialty chemicals with tailored properties. These chemicals may be used in smaller volumes than bulk chemicals but are valued for their specific applications in industries such as pharmaceuticals, agrochemicals, and electronics. myskinrecipes.com
Use in Dye and Pigment Chemistry Research
The aromatic amine functionality of this compound makes it a relevant component in the research and development of dyes and pigments. myskinrecipes.com Azo compounds, a significant class of dyes, are synthesized through the diazotization of an aromatic amine followed by coupling with another aromatic compound. researchgate.net The specific substituents on the aniline ring, such as the chloro and aminomethyl groups, can influence the color, stability, and binding properties of the resulting dye. myskinrecipes.comresearchgate.net Research in this area explores how incorporating such substituted anilines can lead to new dyes with improved properties like lightfastness, thermal stability, and affinity for different substrates. researchgate.net
Table 1: Applications in Chemical Synthesis
| Application Area | Role of this compound | Resulting Products/Research Focus |
|---|---|---|
| Complex Organic Molecules | Precursor with multiple reaction sites. myskinrecipes.com | Heterocyclic compounds, molecules for medicinal chemistry. myskinrecipes.com |
| Fine & Specialty Chemicals | Intermediate for multi-step synthesis. myskinrecipes.com | Tailored chemicals for pharmaceuticals, agrochemicals. myskinrecipes.com |
| Dye & Pigment Chemistry | Aromatic amine for azo dye synthesis. myskinrecipes.comresearchgate.net | New dyes with enhanced stability and color properties. myskinrecipes.comresearchgate.net |
Integration into Polymer and Material Science Research
The reactivity of the amine groups in this compound also allows for its integration into polymer systems, either as a monomer for building the polymer chain or as an agent to modify the properties of existing polymers.
Monomer in Polymer Synthesis
Substituted anilines are frequently used as monomers for the synthesis of conducting polymers like polyaniline and its derivatives. rsc.orgresearchgate.net The properties of these polymers can be tuned by the nature and position of the substituents on the aniline ring. rsc.org The copolymerization of aniline with substituted anilines, such as chloroanilines, has been explored to modify the resulting polymer's structure and properties. conicet.gov.ar While direct polymerization of 2-(aminomethyl)-3-chloroaniline is not widely documented in the provided search results, its structural similarity to other functionalized anilines suggests its potential as a monomer or co-monomer in the synthesis of novel polymers with specific electrical, thermal, or morphological characteristics. rsc.orgresearchgate.net The presence of the aminomethyl group could introduce additional functionality and cross-linking possibilities within the polymer structure.
Modifying Agent for Polymer Properties (e.g., epoxy modification)
Amine-functional compounds are widely used as curing agents or modifiers for epoxy resins. The amine groups can react with the epoxide rings to form a cross-linked polymer network, and the properties of the final thermoset are highly dependent on the structure of the amine used. Research has shown that amine-functional chloroaniline formaldehyde (B43269) condensates can be used to modify epoxy resins, leading to significant enhancement of mechanical strength. researchgate.net The process involves the amine groups reacting with the epoxy, and as the molecular weight increases during curing, a second dispersed phase can form, which influences the material's properties. researchgate.net Although the specific use of this compound as an epoxy modifier is not explicitly detailed, its amine functionalities make it a candidate for such applications, potentially improving properties like tensile strength, adhesion, and thermal stability in a similar fashion. researchgate.net
Table 2: Potential Roles in Polymer and Material Science
| Area of Research | Potential Role of this compound | Potential Outcomes |
|---|---|---|
| Polymer Synthesis | Monomer or co-monomer. rsc.orgconicet.gov.ar | Synthesis of novel functional polymers with tailored properties. rsc.orgresearchgate.net |
| Polymer Modification | Curing agent or modifier for resins like epoxy. researchgate.net | Enhanced mechanical and thermal properties of the final polymer. researchgate.net |
Precursor for Functional Materials with Specific Chemical Properties
Currently, there is a notable absence of publicly available scientific literature, research articles, or patents detailing the specific use of this compound as a precursor for the synthesis of functional materials. While research exists on related chlorinated aniline compounds and their applications in materials science, direct evidence linking this specific molecule to the development of materials with targeted chemical properties remains un-documented in accessible scholarly databases.
The broader category of polychloroanilines has been investigated for the creation of functional materials. researchgate.net These polymers often exhibit interesting properties such as electrical conductivity and enhanced solubility, making them suitable for applications like modified electrodes, pH sensors, and gas separation membranes. researchgate.net The synthesis of these materials can be achieved through methods like chemical oxidative polymerization and electrochemical polymerization. researchgate.net
For instance, copolymers of dichloroanilines with aniline have been synthesized, and their conductivity can be controlled over a wide range by varying the molar fractions of the comonomers and through doping with acids or iodine. researchgate.net Similarly, nanocomposites of copolymers like poly(2-chloroaniline-co-2-methoxyaniline) with metal oxides have been prepared, demonstrating semiconducting properties. researchgate.net
However, it is crucial to reiterate that these examples involve different, though structurally related, chloroaniline derivatives. The specific contribution and potential advantages of incorporating the this compound moiety into a polymer backbone or other material structure have not been explored in the available research. Therefore, no detailed research findings or data tables on its role as a precursor for functional materials can be provided at this time.
Analytical Methodologies for Research and Industrial Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography is an indispensable tool for the analysis of pharmaceutical compounds, providing powerful separation capabilities based on the differential distribution of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for assessing the purity of 2-(aminomethyl)-3-chloroaniline (B25250) dihydrochloride (B599025). A common approach is the reversed-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. For the analysis of chloroaniline derivatives, the mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. researchgate.net An isocratic elution, where the mobile phase composition remains constant, can provide rapid and reproducible results for routine purity checks. researchgate.net Detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. For aromatic amines, this is often in the range of 230-260 nm. researchgate.net The method's performance is verified through system suitability tests, which ensure the chromatographic system is operating correctly. researchgate.net
Table 1: Example HPLC System Suitability Parameters for Purity Assessment
| Parameter | Acceptance Criterion | Description |
| Tailing Factor (Tf) | T ≤ 2.0 | Measures the asymmetry of the chromatographic peak. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column in separating components. |
| Resolution (Rs) | Rs ≥ 2.0 | Measures the degree of separation between the main peak and the closest eluting impurity. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | Assesses the precision and reproducibility of the analytical system. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While 2-(aminomethyl)-3-chloroaniline dihydrochloride itself is non-volatile, GC is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis process or as degradation products. It can also be used to analyze volatile derivatives of the main compound.
The analysis of aniline (B41778) derivatives by GC can sometimes be challenging due to their polarity, which may lead to erratic responses and peak tailing. epa.gov However, using appropriate capillary columns, such as those with a mid-polarity stationary phase like SE-54, can provide adequate separation. epa.gov A flame ionization detector (FID) is commonly used for general-purpose analysis of organic compounds, while a nitrogen-phosphorus detector (NPD) offers enhanced selectivity and sensitivity for nitrogen-containing compounds like anilines, minimizing the risk of false positives. epa.gov Headspace GC, where the vapor above a sample is injected, is a particularly useful sample introduction technique for analyzing residual solvents and other volatile impurities without injecting the non-volatile active ingredient.
Table 2: Typical Gas Chromatography Conditions for Volatile Impurity Analysis
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary |
| Stationary Phase | Phenyl-arylene polymer or similar |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Initial 50°C, ramp to 280°C |
The combination of High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS) is the definitive technique for identifying and quantifying unknown impurities and degradation products. While HPLC-UV can detect impurities, it does not provide structural information. HPLC-MS, particularly with tandem mass spectrometry (MS/MS), offers both separation and the ability to determine the mass-to-charge ratio (m/z) of parent ions and their fragments, which is crucial for structural elucidation. nih.govmdpi.com
This method is essential in stability studies where the compound is subjected to stress conditions (e.g., heat, light, humidity, oxidation) to understand its degradation pathways. nih.govmdpi.com For instance, studies on similar chloroaniline compounds have shown that they can undergo photodegradation, leading to the formation of various photoproducts, including dimeric structures. nih.gov By analyzing the fragmentation patterns of the degradation products and comparing them to the parent compound, plausible structures can be proposed. mdpi.com
Table 3: Hypothetical Degradation Products Identified by HPLC-MS/MS
| Retention Time (min) | Parent Ion (m/z) | Key Fragment Ions (m/z) | Proposed Identity |
| 5.8 | 187.05 | 170.02, 126.01 | Oxidized derivative (+O) |
| 8.2 | 157.04 | 122.01, 92.03 | Deaminated product |
| 11.5 | 311.08 | 155.04, 126.01 | Dimeric species |
As a dihydrochloride salt, the accurate determination of the chloride content is a critical quality control parameter for this compound. Ion Chromatography (IC) is the ideal method for the analysis of inorganic ions like halides. thermofisher.com The technique separates ions based on their affinity for an ion-exchange resin.
For halide analysis, a sample solution is injected into the IC system, and the ions are separated on an anion-exchange column. Suppressed conductivity detection is typically used to enhance sensitivity. thermofisher.com This involves a suppressor device that reduces the background conductivity of the eluent while increasing the conductivity of the analyte ions, allowing for the precise quantification of chloride. thermofisher.com This method is highly specific and can resolve chloride from other common anions like fluoride, bromide, and sulfate in a single analysis. thermofisher.com
Spectrometric Methods in Analytical Research
Spectrometric methods measure the interaction of electromagnetic radiation with a substance and are widely used for quantitative analysis.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of a substance in solution. researchgate.net The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To determine the concentration of this compound, a pure standard is dissolved in a suitable solvent (e.g., water or methanol), and its absorption spectrum is recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For compounds with weak UV absorbance, derivatizing agents can be used to form a new compound with a strong chromophore, enhancing analytical sensitivity. semanticscholar.org
Table 4: Example Calibration Data for UV-Vis Spectrophotometry
| Concentration (µg/mL) | Absorbance at λmax |
| 2.0 | 0.115 |
| 4.0 | 0.232 |
| 6.0 | 0.348 |
| 8.0 | 0.461 |
| 10.0 | 0.579 |
| Linearity (R²) | 0.9998 |
Fluorescence Spectroscopy for Derivatized Analytes
Fluorescence spectroscopy is a highly sensitive analytical tool, particularly valuable when the target analyte itself is not naturally fluorescent. For compounds like 2-(aminomethyl)-3-chloroaniline, which contains primary amine groups, derivatization with a fluorescent labeling reagent is a common and effective strategy. This process involves a chemical reaction that attaches a fluorophore (a fluorescent molecule) to the analyte, rendering it detectable by fluorescence instruments. researchgate.net
The derivatized analyte can then be separated from excess reagent and other sample components, typically using High-Performance Liquid Chromatography (HPLC), followed by highly sensitive detection using a fluorescence detector. nih.gov This combination of separation and sensitive detection allows for the quantification of trace amounts of the target compound.
Several reagents are commonly employed for the derivatization of primary amines like the two present in 2-(aminomethyl)-3-chloroaniline. These reagents react with the amine functional groups to form stable, highly fluorescent products.
Common Fluorescent Derivatization Reagents for Amines:
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives. nih.govnih.gov This method is fast, with reactions often completing in under two minutes. nih.gov However, the stability of OPA derivatives can be a concern, which might decrease the sensitivity during analysis. nih.gov
Dansyl Chloride (DNS-Cl): This reagent forms stable fluorescent sulfonamide adducts with primary and secondary amines. nih.gov It is known for its stability, making it a reliable choice for quantitative analysis. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with primary and secondary amines to yield highly fluorescent derivatives, offering excellent sensitivity. nih.govnih.gov
The choice of reagent often depends on the specific requirements of the analysis, such as desired sensitivity, stability of the derivative, and the complexity of the sample matrix. For instance, in one study focusing on primary aromatic amines, novel reagents 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA) were developed. The PPIA method demonstrated detection limits between 0.12-0.21 nmol/L for analytes like 4-chloroaniline. nih.gov
| Reagent | Target Functional Group | Advantages | Disadvantages |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary Amines | Fast reaction time (<2 min) nih.gov | Derivative stability can be an issue nih.gov |
| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Forms stable derivatives nih.govnih.gov | May require longer reaction times |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | High sensitivity nih.govnih.gov | Reagent can be light-sensitive |
Electroanalytical Approaches for Detection and Characterization
Electroanalytical methods offer a powerful alternative for the detection and quantification of electroactive compounds such as chloroanilines. These techniques are based on measuring the electrical properties (like current or potential) of a solution containing the analyte. For aromatic amines, oxidative voltammetry at a solid electrode is a common approach.
The electrochemical oxidation of chloroaniline isomers has been studied at glassy carbon electrodes. rsc.orgresearchgate.net The process is pH-dependent, and the optimal pH for determination varies by isomer. rsc.orgresearchgate.net For instance, the optimal pH for the determination of 2- and 3-chloroaniline (B41212) was found to be 1.95, while for 4-chloroaniline it was 8.1. rsc.orgresearchgate.net
Various voltammetric techniques can be employed:
Cyclic Voltammetry (CV): This technique is useful for investigating the redox behavior of a compound, such as identifying oxidation and reduction potentials. srce.hr For p-chloroaniline, CV at a clay-modified carbon paste electrode showed two oxidation peaks at +0.35V and +0.74V.
Differential Pulse Voltammetry (DPV) & Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis, offering lower detection limits compared to CV. researchgate.net An optimized SWV method using a cathodically-treated boron-doped diamond electrode achieved a low limit of detection of 25 nmol L⁻¹ for 4-chloroaniline. researchgate.net
Combining liquid chromatography with electrochemical detection (HPLC-EC) provides both the separation power of HPLC and the high sensitivity of electrochemical detection. nih.govresearchgate.net This hyphenated technique avoids the need for derivatization, offering a quicker and more cost-effective monitoring method compared to gas chromatography (GC) approaches. nih.govresearchgate.net An HPLC-EC method for 3-chloro-4-fluoroaniline reported a detection limit of ≤ 0.01 mg/L for its urinary metabolite. nih.gov
| Technique | Analyte | Electrode | Limit of Detection (LOD) |
|---|---|---|---|
| HPLC-EC | 3-chloro-4-fluoroaniline metabolite | Not specified | ≤ 0.01 mg/L nih.gov |
| Square Wave Voltammetry (SWV) | 4-chloroaniline | Boron-Doped Diamond | 25 nmol L⁻¹ researchgate.net |
| HPLC with Voltammetric Detection | 2- and 4-chloroaniline | Glassy Carbon | 2 ng (on-column) rsc.org |
| HPLC with Voltammetric Detection | 3-chloroaniline | Glassy Carbon | 1 ng (on-column) rsc.org |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical method. researchgate.net For a compound like 2-(aminomethyl)-3-chloroaniline, which contains two primary amine groups, derivatization is crucial, especially for analysis by gas chromatography (GC). The primary goals of derivatization are to increase volatility and thermal stability, and to improve chromatographic behavior and detector response. jfda-online.comresearchgate.net
Key Derivatization Strategies:
Acylation: This is a common technique where an acyl group is introduced into the molecule, typically by reacting the amine groups with an acylating reagent. Fluorinated anhydrides are frequently used to convert amines into their fluoroacyl derivatives. jfda-online.com This process reduces the polarity of the amine, making it more volatile and suitable for GC analysis.
Silylation: This strategy involves replacing the active hydrogen atoms in the amine groups with a trimethylsilyl (TMS) group. sigmaaldrich.com N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and commonly used silylating reagent. sigmaaldrich.com The resulting TMS-derivatives are much more volatile and thermally stable. The ease of silylation for different functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com
Alkylation: This method introduces an alkyl group to the analyte. It can be used to modify the analyte's properties for improved separation or detection.
The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure the reaction goes to completion, resulting in good peak shape and a strong detector response. sigmaaldrich.com Derivatization not only makes compounds amenable to GC analysis but can also enhance the response of specific detectors or generate characteristic mass spectra that aid in structural elucidation during GC-MS analysis. jfda-online.com
The process modifies the chemical and structural characteristics of the analyte, which can improve extraction selectivity and efficiency, ultimately boosting the analytical response and allowing for lower detection limits. researchgate.netmdpi.com
Environmental Transformation and Degradation Pathways Academic Perspective
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily driven by physical and chemical factors in the environment such as sunlight, water, and oxidative species.
Photodegradation, or photolysis, is a significant abiotic pathway for the transformation of aromatic compounds like chloroanilines in aquatic environments. Chloroanilines can absorb ultraviolet light at wavelengths greater than 290 nm, which is the range of solar radiation reaching the Earth's surface nih.govnih.gov. This absorption can lead to direct photolysis, where the molecule itself absorbs light energy and undergoes transformation.
Studies on various chloroaniline isomers demonstrate that this process can be complex. For instance, irradiation of a 4-chloroaniline aqueous solution under simulated sunlight led to a complex degradation pathway, forming multiple photoproducts, including dimeric structures nih.gov. The half-life for the photodegradation of 3-chloroaniline (B41212) in an aqueous solution when irradiated with a lamp producing wavelengths above 300 nm was found to be 2.6 hours nih.gov.
Heterogeneous photocatalysis, often employing a semiconductor like titanium dioxide (TiO₂), can significantly accelerate the degradation of chloroanilines mdpi.comcabidigitallibrary.org. In the presence of UV light, TiO₂ generates highly reactive hydroxyl radicals (•OH) that attack the aniline (B41778) derivative mdpi.comcabidigitallibrary.org. This process can lead to complete degradation and mineralization into inorganic ions like Cl⁻, NO₃⁻, and NH₄⁺, as well as CO₂ and H₂O mdpi.com. Intermediate products identified during the TiO₂-catalyzed photodegradation of 2-chloroaniline (B154045) include 2-chlorophenol and p-benzoquinone mdpi.com. For 4-chloroaniline, intermediates such as 4-chlorophenol, aniline, and 4-aminophenol have been identified mdpi.comcabidigitallibrary.org. The mechanism can involve hydroxyl radical attack, leading to hydroxylation, or direct oxidation of the organic molecule on the catalyst surface cabidigitallibrary.org.
Table 1: Photodegradation Intermediates of Chloroaniline Isomers This table summarizes intermediate products identified in various photodegradation studies of different chloroaniline isomers.
| Parent Compound | Photodegradation System | Identified Intermediates | Reference |
| 2-Chloroaniline | TiO₂ Photocatalysis | 2-Chlorophenol, p-Benzoquinone | mdpi.com |
| 4-Chloroaniline | TiO₂ Photocatalysis | 3-Hydroxy-4-chloronitrobenzene, 4-Hydroxynitrobenzene, Phenol, Aniline | mdpi.com |
| 4-Chloroaniline | TiO₂/H₂O₂ System | Aniline, 4-Chlorophenol, 4-Chloronitrobenzene, 4-Aminophenol, 4,4'-Dichloroazobenzene, Benzoquinone | mdpi.comcabidigitallibrary.org |
| Aniline | TiO₂ Photocatalysis | Aminophenol | mdpi.com |
| Aniline | α-Fe₂O₃ Photocatalysis | Azobenzene | mdpi.com |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For organic compounds, this is a common degradation pathway for those containing hydrolyzable functional groups such as esters, amides, or certain halides. However, chloroanilines, including by extension 2-(aminomethyl)-3-chloroaniline (B25250), are generally not expected to undergo significant hydrolysis under typical environmental conditions nih.govnih.gov. The carbon-chlorine bond on an aromatic ring is strong and resistant to cleavage by water. Similarly, the amine and aminomethyl groups are stable towards hydrolysis. Therefore, this pathway is considered negligible in the environmental degradation of this class of compounds.
Oxidative degradation in soil and water is primarily driven by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals can be generated through various photochemical and chemical processes in the environment. As mentioned in the context of photocatalysis, hydroxyl radicals are highly effective in degrading chloroanilines mdpi.comcabidigitallibrary.org. The reaction can proceed through several routes, including:
Hydroxylation: The addition of an •OH group to the aromatic ring, often leading to the formation of chlorophenols or aminophenols mdpi.comnih.gov.
Hydrogen Abstraction: The removal of a hydrogen atom from the amine group, forming an aniline radical. This radical can then undergo further reactions, such as dimerization to form azo compounds cabidigitallibrary.org.
These initial oxidative steps transform the parent compound into intermediates that can then be more readily degraded through further oxidation or by microbial action. The ultimate products of complete oxidation (mineralization) are carbon dioxide, water, and inorganic ions such as chloride and ammonium (B1175870) mdpi.com.
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a primary mechanism for the removal of aniline and its derivatives from soil and water ecosystems.
Numerous bacterial strains capable of utilizing chloroanilines as a sole source of carbon, nitrogen, and energy have been isolated from contaminated environments nih.govnih.gov. Genera such as Acinetobacter, Pseudomonas, Delftia, Moraxella, and Rhodococcus have been shown to degrade these compounds nih.govnih.govnih.govnih.govplos.orgnih.gov.
The aerobic degradation of chloroanilines typically begins with an oxidative attack on the aromatic ring. The most common initial step is catalyzed by an aniline oxygenase or a similar dioxygenase enzyme, which hydroxylates the ring to form a corresponding chlorocatechol nih.govnih.govnih.gov. This initial enzymatic attack is often the rate-limiting step in the degradation pathway.
Once chlorocatechol is formed, the aromatic ring is cleaved. This ring fission occurs primarily through two main pathways, named after the position of the cleavage relative to the hydroxyl groups:
Ortho-cleavage Pathway: The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase. This pathway leads to the formation of chloromuconic acid, which is further metabolized nih.govnih.govnih.gov. This is a commonly reported pathway for the degradation of chloroanilines in various bacteria nih.govnih.govfrontiersin.org.
Meta-cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. This results in the formation of a chlorohydroxymuconic semialdehyde unilag.edu.ng.
The specific pathway utilized can depend on the microorganism and the specific structure of the aniline derivative. For example, Acinetobacter baylyi strain GFJ2 was found to degrade 4-chloroaniline via two distinct routes, one yielding 4-chlorocatechol and the other yielding aniline, both of which were further metabolized through an ortho-cleavage pathway nih.gov. The presence of different substituents on the aniline ring can influence the degradability and the specific metabolic route taken by the microorganisms nih.govzju.edu.cn.
The identification of metabolic intermediates is key to elucidating biodegradation pathways. For substituted anilines, a sequence of intermediates can be tracked as the parent compound is broken down.
The primary intermediate in the aerobic degradation of chloroanilines is typically the corresponding chlorocatechol nih.govnih.gov. For instance, the degradation of 4-chloroaniline proceeds via the formation of 4-chlorocatechol nih.govresearchgate.net. Following the initial oxygenase attack, further degradation through the ortho- or meta-cleavage pathways generates a series of aliphatic organic acids.
Table 2: Common Intermediates in the Microbial Degradation of Anilines This table lists key intermediates identified during the bacterial degradation of aniline and chloroaniline, illustrating a common metabolic sequence.
| Initial Substrate | Key Intermediate(s) | Subsequent Products (Pathway Dependent) | Reference |
| Aniline | Catechol | cis,cis-Muconic acid, Muconolactone, 3-Oxoadipic acid | researchgate.netresearchgate.net |
| 4-Chloroaniline | 4-Chlorocatechol | Chloro-cis,cis-muconic acid | nih.govnih.gov |
| 3,4-Dichloroaniline | 4-Chloroaniline, 4-Chlorocatechol | Aniline | nih.gov |
| 2-Chloro-4-Nitroaniline | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | Ring cleavage products | plos.org |
| p-Chloroaniline | Chlorohydroxymuconic semialdehyde | Ring cleavage products (meta-pathway) | unilag.edu.ng |
The complete mineralization of the compound is confirmed by the stoichiometric release of chloride ions and the disappearance of the organic carbon structure nih.govnih.gov. The intermediates formed are typically more biodegradable than the parent chloroaniline compound.
No Publicly Available Data on the Enzyme-Mediated Transformation of 2-(aminomethyl)-3-chloroaniline dihydrochloride (B599025)
Following a thorough review of scientific literature and research databases, no specific information was found regarding the enzyme-mediated transformation processes for the chemical compound 2-(aminomethyl)-3-chloroaniline dihydrochloride.
Extensive searches for studies detailing the enzymatic degradation, biotransformation, or metabolic pathways of this specific compound did not yield any relevant research findings. Consequently, data on the types of enzymes that may interact with this compound, the resulting transformation products, or the kinetics of such reactions are not available in the public domain.
Therefore, it is not possible to provide a detailed, data-supported article on the enzyme-mediated transformation of this compound as requested.
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of substituted anilines is a cornerstone of industrial chemistry, yet the development of efficient, selective, and sustainable methods remains a critical goal. For 2-(aminomethyl)-3-chloroaniline (B25250), research is needed to move beyond traditional multi-step procedures which may suffer from low yields and the use of harsh reagents.
Future exploration should focus on novel catalytic systems that can achieve high selectivity and efficiency. This includes the investigation of:
Advanced Catalytic Hydrogenation: While the catalytic hydrogenation of corresponding nitroaromatics is a common route for producing anilines, future work could explore more advanced catalysts. mdpi.comgoogle.com For instance, developing metal-free N/S co-doped carbon catalysts or optimizing systems like Raney Ni with specific metal additives could offer higher chemoselectivity and milder reaction conditions, which is crucial for preserving the aminomethyl group. mdpi.comgoogle.com
One-Pot Synthesis Strategies: Designing one-pot reactions that combine multiple synthetic steps without isolating intermediates would significantly improve efficiency. chemicalbook.com A potential route could involve the direct amination of a functionalized chlorobenzene derivative, a strategy that has been explored for other anilines using palladium-catalyzed systems. researchgate.net
Catalyst-Free Methodologies: Recent advancements in catalyst- and additive-free synthesis, such as those proceeding through imine condensation–isoaromatization, could provide alternative, more environmentally friendly pathways to N-substituted derivatives of the target compound. beilstein-journals.org
The primary challenge lies in controlling the regioselectivity of the reactions and ensuring the stability of the multiple functional groups present on the molecule under various catalytic conditions.
| Synthetic Approach | Potential Catalyst/System | Key Research Challenge |
| Catalytic Hydrogenation | Metal-free N/S co-doped carbon; Raney Ni with metal additives | Achieving high chemoselectivity to avoid dehalogenation or side reactions with the aminomethyl group. |
| Direct Amination | Palladium-based catalysts (e.g., Buchwald-Hartwig coupling) | Functional group tolerance and preventing catalyst deactivation. |
| Electrochemical Synthesis | Ti/ceramic TiO2-cathode | Optimizing current efficiency and yield for a multi-functionalized substrate. researchgate.net |
| Catalyst-Free Routes | Imine condensation–isoaromatization | Adapting the methodology for the specific substitution pattern and avoiding polymerization. beilstein-journals.org |
In-depth Mechanistic Studies of Chemical Reactivity
The chemical reactivity of 2-(aminomethyl)-3-chloroaniline is governed by the electronic and steric effects of its three distinct functional groups: the aromatic amine, the benzylic amine, and the chloro substituent. A comprehensive understanding of its reaction mechanisms is essential for its effective use as a chemical intermediate.
Future research should focus on:
Mapping Electronic Effects: Quantifying the influence of the electron-withdrawing chlorine atom and the electron-donating amino and aminomethyl groups on the nucleophilicity of the nitrogen atoms and the electrophilicity of the aromatic ring.
Investigating Competitive Reactions: The presence of two amine groups with different basicities and nucleophilicities (aromatic vs. primary aliphatic) creates potential for competitive reactions. Mechanistic studies are needed to understand and control the selectivity of reactions such as acylation, alkylation, and diazotization. wikipedia.org
Probing Reaction Intermediates: Utilizing spectroscopic techniques and kinetic studies to identify and characterize transient intermediates in key transformations. This knowledge is crucial for optimizing reaction conditions to favor desired products.
The main challenge will be to deconvolute the complex interplay between the functional groups and to develop predictive models for its reactivity in various chemical environments.
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify 2-(aminomethyl)-3-chloroaniline dihydrochloride (B599025) at trace levels is critical for quality control, environmental monitoring, and potential metabolic studies. While standard methods exist for simpler anilines, the specific properties of this compound require tailored analytical approaches.
Future research should aim to develop:
High-Sensitivity LC-MS/MS Methods: Given the compound's salt form and expected low volatility, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a promising avenue. Research should focus on optimizing ionization sources and fragmentation pathways to achieve high sensitivity and specificity.
Advanced Sample Preparation: Creating effective sample extraction and clean-up procedures for complex matrices (e.g., environmental water, biological fluids). This could involve solid-phase extraction (SPE) with custom-designed sorbents.
Chromatographic Separation of Isomers: Developing gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods capable of separating 2-(aminomethyl)-3-chloroaniline from its structural isomers, which is crucial for impurity profiling. nih.govnih.gov EPA Method 8131, for example, provides a basis for GC-NPD analysis of various aniline (B41778) derivatives that could be adapted. epa.gov
A significant challenge is managing the compound's polarity and potential for strong interactions with chromatographic stationary phases, which can lead to poor peak shape and low recovery.
Computational Design and Prediction of Novel Derivatives with Tailored Properties
Computational chemistry offers a powerful tool for accelerating the discovery of new molecules with desired functionalities. By using in silico methods, researchers can screen potential derivatives of 2-(aminomethyl)-3-chloroaniline before committing to laboratory synthesis.
Key areas for future computational research include:
Density Functional Theory (DFT) Studies: Employing DFT to calculate the geometric and electronic structures of the molecule. researchgate.netresearchgate.net This can provide insights into its reactivity, spectroscopic properties, and potential for intermolecular interactions like hydrogen bonding. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to correlate the structural features of novel derivatives with specific properties, such as solubility, electronic properties, or biological activity.
In Silico Screening for Materials Science: Using computational screening to identify derivatives with promising characteristics for applications in organic electronics or as polymer precursors. This involves predicting properties like ionization potential, electron affinity, and bond dissociation energies.
The primary challenge is ensuring the accuracy of the computational models. This requires careful selection of theoretical methods and basis sets, as well as validation against experimental data, which is currently limited for this specific compound.
Expanding Applications in Niche Areas of Chemical and Materials Science
While anilines are broadly used as precursors for dyes, pharmaceuticals, and polymers, the unique trifunctional nature of 2-(aminomethyl)-3-chloroaniline could enable its use in more specialized, high-value applications. researchgate.netwikipedia.org
Future research should explore its potential as:
A Monomer for Specialty Polymers: The two distinct amine groups could be used to synthesize novel polyamides or polyimides with unique properties conferred by the chloro-substituent, such as enhanced thermal stability or flame retardancy.
A Building Block for Heterocyclic Synthesis: The compound is an ideal starting material for constructing complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.
A Ligand in Coordination Chemistry: The diamine structure allows it to act as a chelating ligand for various metal ions, opening possibilities in catalysis or the development of novel metal-organic frameworks (MOFs).
An Intermediate for Corrosion Inhibitors: Substituted aniline-formaldehyde polymers have shown effectiveness as corrosion inhibitors for steel. semanticscholar.org The structure of 2-(aminomethyl)-3-chloroaniline makes it a candidate for incorporation into similar protective polymer films.
The main obstacle is the current lack of fundamental research on the compound, which necessitates exploratory synthesis and characterization to demonstrate its utility in these niche areas.
Sustainable Synthesis and Environmental Impact Mitigation in Research
Integrating the principles of green chemistry into the research and potential production of 2-(aminomethyl)-3-chloroaniline is essential for modern chemical science.
Future efforts in this domain should include:
Green Chemistry Metrics: Applying metrics such as atom economy, E-factor, and process mass intensity to evaluate and compare different synthetic routes, prioritizing those with the lowest environmental footprint.
Use of Renewable Feedstocks and Solvents: Investigating synthetic pathways that start from bio-based raw materials and employ environmentally benign solvents.
Development of Recyclable Catalysts: Focusing on heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. google.com
Biodegradation and Ecotoxicity Studies: Assessing the environmental fate and potential toxicity of the compound and its derivatives. Research into photocatalytic degradation pathways, similar to those studied for other chloroanilines, could provide effective methods for remediation in case of environmental release. mdpi.com
The challenge is to balance the drive for chemical innovation with the imperative of environmental stewardship, ensuring that new chemical processes are sustainable from their inception.
Q & A
Basic: What are the key synthetic pathways for 2-(aminomethyl)-3-chloroaniline dihydrochloride, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential functionalization of aniline derivatives. A plausible route includes:
Nitration : Introduce a nitro group to 3-chloroaniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine .
Aminomethylation : React with formaldehyde and ammonium chloride to introduce the aminomethyl group, followed by dihydrochloride salt formation via HCl treatment .
Critical Conditions :
- Temperature : Nitration requires strict low-temperature control to avoid side reactions.
- pH : Maintain acidic conditions during aminomethylation to prevent premature salt formation.
- Purification : Recrystallization from ethanol/water enhances purity (>95%) .
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
Answer:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify aromatic proton environments and amine/chlorine substituents .
- IR Spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Purity Analysis :
Basic: How do the solubility and stability of this compound impact its use in aqueous biological assays?
Answer:
- Solubility : The dihydrochloride salt enhances water solubility (>50 mg/mL at 25°C), making it suitable for buffer-based assays (e.g., PBS, pH 7.4) .
- Stability :
Advanced: What strategies optimize regioselectivity during nitration to minimize by-products like 5-nitro isomers?
Answer:
- Directed Metallation : Use directing groups (e.g., acetyl) on 3-chloroaniline to favor nitration at the para position relative to Cl .
- Low-Temperature Control : Limit nitronium ion (NO₂⁺) mobility to reduce polysubstitution (0–5°C) .
- Post-Reaction Analysis : Monitor by-products via TLC (silica gel, ethyl acetate/hexane 1:3); Rf of target ≈ 0.5 .
Advanced: How can researchers address challenges in detecting trace impurities (e.g., unreacted intermediates) during quality control?
Answer:
- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to identify impurities at ppm levels .
- Spiking Experiments : Add reference standards (e.g., 3-chloroaniline) to calibrate retention times and quantify residuals .
- Validation : Follow ICH guidelines for method precision (RSD <2%) and accuracy (recovery 98–102%) .
Advanced: What mechanistic insights explain this compound’s interaction with carboxypeptidase-like enzymes?
Answer:
- Binding Studies : Docking simulations suggest the aminomethyl group chelates Zn²⁺ in the enzyme’s active site, inhibiting substrate hydrolysis .
- Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., Dns-Ala-Arg) in Tris-HCl buffer (pH 7.8); reported IC₅₀ ≈ 15 µM .
- Mutagenesis : Replace Zn²⁺ with Co²⁺ to test metal dependency of inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
